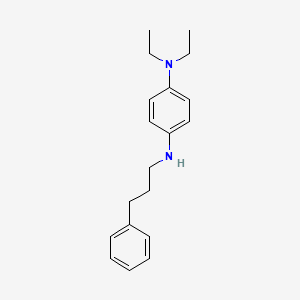
N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine
Descripción general
Descripción
N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine (DDPB) is an organic compound that has been used in a variety of scientific research applications. It is a member of the diamine family and has been used in the synthesis of various compounds, as well as in the investigation of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a substrate for the enzyme tyrosinase, which is involved in the production of melanin. Additionally, this compound has been used in the study of the interaction between proteins and DNA, as well as in the investigation of the role of certain enzymes in metabolism.
Mecanismo De Acción
The mechanism of action of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine is not entirely understood. It is believed that the compound binds to the active site of the enzyme acetylcholinesterase, which inhibits its activity. Additionally, it is believed that the compound binds to the active site of the enzyme tyrosinase, which increases its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can result in increased alertness, improved memory, and improved cognitive function. Additionally, it has been shown to increase the activity of the enzyme tyrosinase, which can lead to increased production of melanin. This can result in increased skin pigmentation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize, and it is stable under a wide range of conditions. Additionally, it can be used to study the interaction between proteins and DNA, as well as the role of certain enzymes in metabolism. However, it should be noted that the mechanism of action of this compound is not fully understood, and its biochemical and physiological effects are not well characterized.
Direcciones Futuras
The potential future directions for research involving N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted into the interaction between this compound and other compounds, as well as its potential use in the synthesis of other compounds. Finally, further research could be conducted into the potential use of this compound in the development of novel drugs and treatments.
Propiedades
IUPAC Name |
4-N,4-N-diethyl-1-N-(3-phenylpropyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2/c1-3-21(4-2)19-14-12-18(13-15-19)20-16-8-11-17-9-6-5-7-10-17/h5-7,9-10,12-15,20H,3-4,8,11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMASILVAUCAKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385620.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385624.png)



![4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B1385631.png)
![3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline](/img/structure/B1385633.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385635.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385637.png)


